4-(3-methyl-1H-pyrazol-1-yl)aniline
Overview
Description
4-(3-methyl-1H-pyrazol-1-yl)aniline is an organic compound that belongs to the class of pyrazole derivatives. This compound features a pyrazole ring substituted with a methyl group at the 3-position and an aniline moiety at the 4-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It’s known that the compound forms intermolecular n-h···n interactions between the nh2 group of the aniline substituent and the n6 acceptor atom of a neighboring molecule . This interaction could potentially influence its interaction with its biological targets.
Biochemical Pathways
Similar compounds have been shown to interact with various biochemical pathways, leading to downstream effects such as cell growth inhibition .
Result of Action
Similar compounds have shown various biological activities, including anticancer and antifungal activities .
Action Environment
The action of 4-(3-methyl-1H-pyrazol-1-yl)aniline can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the stability and efficacy of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methyl-1H-pyrazol-1-yl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroaniline with 3-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
4-chloroaniline+3-methyl-1H-pyrazoleK2CO3,DMF,heatthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-methyl-1H-pyrazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of 4-(3-methyl-1H-pyrazol-1-yl)nitrobenzene.
Reduction: Regeneration of this compound from its nitro derivative.
Substitution: Introduction of halogen atoms or other functional groups onto the aromatic ring.
Scientific Research Applications
4-(3-methyl-1H-pyrazol-1-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is employed in the development of organic semiconductors and other advanced materials.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide.
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrazol-1-yl)aniline: Lacks the methyl group at the 3-position of the pyrazole ring.
4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline: Contains additional methyl groups at the 3 and 5 positions of the pyrazole ring.
4-(4-methyl-1H-pyrazol-1-yl)aniline: The methyl group is located at the 4-position of the pyrazole ring.
Uniqueness
4-(3-methyl-1H-pyrazol-1-yl)aniline is unique due to the specific positioning of the methyl group at the 3-position of the pyrazole ring. This structural feature can influence its chemical reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(3-methylpyrazol-1-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-6-7-13(12-8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUWZNUHWMLDSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325511 | |
Record name | 4-(3-methyl-1H-pyrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53006-55-6 | |
Record name | 53006-55-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509397 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(3-methyl-1H-pyrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-methyl-1H-pyrazol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.